N'-(2,4-difluorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]ethanediamide
Description
N'-(2,4-Difluorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]ethanediamide is a synthetic ethanediamide derivative characterized by a 2,4-difluorophenyl group and a 2-(furan-2-yl)-2-hydroxypropyl substituent. Ethanediamides (oxalamides) are known for their versatile applications in medicinal chemistry and agrochemicals due to their hydrogen-bonding capacity and structural adaptability for target interactions.
Properties
IUPAC Name |
N'-(2,4-difluorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O4/c1-15(22,12-3-2-6-23-12)8-18-13(20)14(21)19-11-5-4-9(16)7-10(11)17/h2-7,22H,8H2,1H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKUJQFUMFZOYIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=C(C=C(C=C1)F)F)(C2=CC=CO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between the target compound and related ethanediamides:
Key Observations:
- Fluorinated Aromatic Rings: The 2,4-difluorophenyl group in the target compound and enhances lipophilicity and metabolic stability compared to non-fluorinated analogs like . This feature is critical for improving pharmacokinetic properties in drug candidates .
- Hydroxypropyl vs. Bulky Substituents : The 2-hydroxypropyl group in the target compound provides a chiral center and hydrogen-bonding capacity, contrasting with the sterically bulky diphenylpropyl group in , which may prioritize steric hindrance over polar interactions.
Physicochemical and Crystallographic Properties
- For example, N-(2-Chloro-2,2-difluoroacetyl)-N,N,N',N'-tetraisopropylphosphoric triamide forms extended networks via N–H⋯O and C–H⋯O interactions. This suggests that the target compound’s hydroxypropyl group could similarly participate in intermolecular hydrogen bonds, influencing solubility and stability .
- Molecular Weight and Solubility: The target compound’s molecular weight is likely lower than (397.49 vs. Fluorine atoms may counterbalance this by increasing hydrophobicity .
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